molecular formula C8H8F3N B1529349 Methyl[(3,4,5-trifluorophenyl)methyl]amine CAS No. 1340036-03-4

Methyl[(3,4,5-trifluorophenyl)methyl]amine

Cat. No. B1529349
M. Wt: 175.15 g/mol
InChI Key: FTKFLJLKMQIDRI-UHFFFAOYSA-N
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Description

“Methyl[(3,4,5-trifluorophenyl)methyl]amine” is a chemical compound with the molecular formula C8H8F3N . It has a molecular weight of 175.15 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl[(3,4,5-trifluorophenyl)methyl]amine” is 1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

“Methyl[(3,4,5-trifluorophenyl)methyl]amine” is a liquid . It has a molecular weight of 175.15 .

Scientific Research Applications

  • Summary of the Application : Trifluoromethylpyridines, which can be synthesized using Methyl[(3,4,5-trifluorophenyl)methyl]amine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of these compounds will be discovered in the future .

The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of these compounds will be discovered in the future .

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling the compound . The compound is also associated with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

N-methyl-1-(3,4,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKFLJLKMQIDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(3,4,5-trifluorophenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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